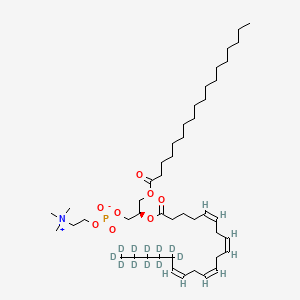
GLP-1 receptor agonist 7
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
GLP-1 receptor agonist 7 is a member of the glucagon-like peptide-1 receptor agonists, a class of drugs that mimic the action of the endogenous incretin hormone glucagon-like peptide-1. These compounds are primarily used to manage blood sugar levels in individuals with type 2 diabetes and have shown significant potential in promoting weight loss and reducing cardiovascular risks .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of GLP-1 receptor agonist 7 involves several steps, starting with the preparation of the peptide backbone. This is typically achieved through solid-phase peptide synthesis, where amino acids are sequentially added to a growing peptide chain anchored to a solid resin. The reaction conditions often involve the use of coupling reagents such as N,N’-diisopropylcarbodiimide and hydroxybenzotriazole to facilitate peptide bond formation .
Industrial Production Methods
Industrial production of GLP-1 receptor agonists generally follows similar synthetic routes but on a larger scale. The process involves rigorous purification steps, including high-performance liquid chromatography, to ensure the final product’s purity and efficacy. The production also adheres to Good Manufacturing Practices to maintain quality and safety standards .
Analyse Des Réactions Chimiques
Types of Reactions
GLP-1 receptor agonist 7 undergoes various chemical reactions, including:
Oxidation: This reaction can occur at methionine residues within the peptide, leading to the formation of sulfoxides.
Reduction: Disulfide bonds within the peptide can be reduced to thiol groups under specific conditions.
Substitution: Amino acid residues within the peptide can be substituted to modify the compound’s activity and stability
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents under mild conditions.
Reduction: Dithiothreitol or tris(2-carboxyethyl)phosphine under reducing conditions.
Substitution: Amino acid derivatives and coupling reagents under peptide synthesis conditions
Major Products Formed
The major products formed from these reactions include modified peptides with altered biological activity and stability. For example, oxidation of methionine residues can lead to reduced receptor binding affinity, while substitution of specific amino acids can enhance the compound’s therapeutic properties .
Applications De Recherche Scientifique
GLP-1 receptor agonist 7 has a wide range of scientific research applications:
Chemistry: Used as a model compound to study peptide synthesis and modification techniques.
Biology: Investigated for its role in regulating glucose metabolism and insulin secretion.
Medicine: Primarily used to treat type 2 diabetes and obesity.
Industry: Employed in the development of new therapeutic agents targeting metabolic disorders .
Mécanisme D'action
GLP-1 receptor agonist 7 exerts its effects by activating the glucagon-like peptide-1 receptor. This activation leads to several physiological responses:
Stimulation of Insulin Secretion: Enhances glucose-dependent insulin secretion from pancreatic beta cells.
Inhibition of Glucagon Release: Reduces glucagon secretion from pancreatic alpha cells, lowering blood glucose levels.
Slowing Gastric Emptying: Delays gastric emptying, leading to reduced postprandial glucose spikes.
Reduction of Food Intake: Acts on the hypothalamus to decrease appetite and promote satiety .
Comparaison Avec Des Composés Similaires
GLP-1 receptor agonist 7 is compared with other similar compounds such as:
Dulaglutide: Known for its once-weekly dosing and significant impact on weight loss.
Exenatide: Requires more frequent dosing but is effective in glycemic control.
Liraglutide: Administered daily and has shown efficacy in both diabetes and weight management .
List of Similar Compounds
- Dulaglutide
- Exenatide
- Liraglutide
- Lixisenatide
- Semaglutide
This compound stands out due to its unique pharmacokinetic properties, including a longer half-life and enhanced receptor binding affinity, making it a valuable therapeutic option for managing metabolic disorders .
Propriétés
Formule moléculaire |
C31H30ClFN4O5 |
|---|---|
Poids moléculaire |
593.0 g/mol |
Nom IUPAC |
2-[[4-[(3S)-3-(4-chloro-2-fluorophenyl)-2,3-dihydro-1,4-benzodioxin-5-yl]piperidin-1-yl]methyl]-3-[[(2S)-oxetan-2-yl]methyl]imidazo[4,5-b]pyridine-5-carboxylic acid |
InChI |
InChI=1S/C31H30ClFN4O5/c32-19-4-5-22(23(33)14-19)27-17-41-26-3-1-2-21(29(26)42-27)18-8-11-36(12-9-18)16-28-34-24-6-7-25(31(38)39)35-30(24)37(28)15-20-10-13-40-20/h1-7,14,18,20,27H,8-13,15-17H2,(H,38,39)/t20-,27+/m0/s1 |
Clé InChI |
PRVFCVMDILYQNK-CCLHPLFOSA-N |
SMILES isomérique |
C1CO[C@@H]1CN2C(=NC3=C2N=C(C=C3)C(=O)O)CN4CCC(CC4)C5=C6C(=CC=C5)OC[C@@H](O6)C7=C(C=C(C=C7)Cl)F |
SMILES canonique |
C1CN(CCC1C2=C3C(=CC=C2)OCC(O3)C4=C(C=C(C=C4)Cl)F)CC5=NC6=C(N5CC7CCO7)N=C(C=C6)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.








![8-(3,5-difluoropyridin-2-yl)-N-[11-[[(2S)-1-[(2S,4S)-4-hydroxy-2-[[4-(4-methyl-1,3-thiazol-5-yl)phenyl]methylcarbamoyl]pyrrolidin-1-yl]-3,3-dimethyl-1-oxobutan-2-yl]amino]-11-oxoundecyl]-15-methyl-4-(methylsulfonylmethyl)-14-oxo-8,12,15-triazatetracyclo[8.6.1.02,7.013,17]heptadeca-1(16),2(7),3,5,10,13(17)-hexaene-5-carboxamide](/img/structure/B12420844.png)







